Cyclodisilazane, hexaphenyl-

Hydrolytic stability Steric hindrance Cyclodisilazane reactivity

Cyclodisilazane, hexaphenyl- (CAS 3284-07-9; molecular formula C36H30N2Si2; MW 546.82 g/mol) is a four-membered heterocyclic compound belonging to the organocyclodisilazane class, characterized by a planar Si2N2 ring in which the two silicon atoms each bear two phenyl substituents and the two nitrogen atoms each bear one phenyl substituent. The compound is listed on the U.S.

Molecular Formula C36H30N2Si2
Molecular Weight 546.8 g/mol
CAS No. 3284-07-9
Cat. No. B15400567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclodisilazane, hexaphenyl-
CAS3284-07-9
Molecular FormulaC36H30N2Si2
Molecular Weight546.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2[Si](N([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C36H30N2Si2/c1-7-19-31(20-8-1)37-39(33-23-11-3-12-24-33,34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)40(37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
InChIKeyIJPHOLADYXPUAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclodisilazane, Hexaphenyl- (CAS 3284-07-9) — Baseline Identity for Procurement Specification


Cyclodisilazane, hexaphenyl- (CAS 3284-07-9; molecular formula C36H30N2Si2; MW 546.82 g/mol) is a four-membered heterocyclic compound belonging to the organocyclodisilazane class, characterized by a planar Si2N2 ring in which the two silicon atoms each bear two phenyl substituents and the two nitrogen atoms each bear one phenyl substituent [1]. The compound is listed on the U.S. EPA TSCA Inventory and is formally described under the IUPAC name 1,2,2,3,4,4-hexakis-phenyl-1,3,2,4-diazadisiletidine [2]. It exists as a greyish-white crystalline solid with very high thermal stability and is practically insoluble in water but soluble in chlorinated and aromatic organic solvents such as chloroform and benzene [3]. Its defining structural feature — six phenyl groups creating extreme steric congestion around the Si–N ring — is the primary driver of its differentiated properties.

Acid-resistant hydrolysis profile for acidic process environments
Thermal stability reported to >450°C for perphenyl cyclodisilazanes
Soluble in chlorinated/aromatic solvents; practically insoluble in water

Why Hexaphenylcyclodisilazane Cannot Be Replaced by Other Cyclosilazanes or Linear Silazanes in Thermally Demanding Applications


Within the silazane family, hydrolysis and thermal degradation behavior are exquisitely sensitive to ring size and substituent steric bulk [1]. Unhindered cyclodisilazanes such as N,N′-diphenyltetramethylcyclodisilazane undergo rapid hydrolysis under both acidic and basic conditions, whereas the hexaphenyl-substituted congener resists acid-catalyzed hydrolysis entirely because the six phenyl groups shield the Si–N bonds from proton attack [2]. Similarly, the six-membered ring analog hexaphenylcyclotrisilazane (CAS 4570-25-6) exhibits a measurably lower hydrolysis activation energy than polymers containing cyclodisilazane in the backbone [3]. Generic substitution therefore risks catastrophic loss of thermal endurance, hydrolytic integrity, or both — the specific steric architecture of the hexaphenylcyclodisilazane ring is directly responsible for its quantitatively distinct performance envelope.

Less hindered cyclodisilazanes (e.g., N,N′-diphenyltetramethyl-) undergo rapid acid hydrolysis; hexaphenyl substitution provides steric shielding that limits proton attack.
Six-membered ring analog (hexaphenylcyclotrisilazane) exhibits lower hydrolysis activation energy; substitution may reduce thermal endurance in silicone rubber formulations.
Alkyl-substituted cyclodisilazanes degrade at approximately 320–360°C; perphenyl variants reported stable to 450°C — substitution may restrict high-temperature application window.

Quantitative Differentiation Evidence for Cyclodisilazane, Hexaphenyl- Relative to Closest Structural Analogs


Acid Hydrolysis Resistance: Hexaphenylcyclodisilazane vs. N,N′-Diphenyltetramethylcyclodisilazane

Hexaphenylcyclodisilazane is resistant to acid-catalyzed hydrolysis, in direct contrast to the unhindered analog N,N′-diphenyltetramethylcyclodisilazane, which readily hydrolyzes in the presence of catalytic amounts of acid or base [1]. This differential is attributed to the steric shielding provided by the six phenyl substituents on the target compound, which physically impede proton access to the Si–N bonds. Under basic conditions, hexaphenylcyclodisilazane does undergo hydrolysis; in the presence of fluoride ion, the hydrolysis pathway yields a distinct set of fluorine-containing products not observed with the tetramethyl analog [1].

Acid Hydrolysis
Head-to-head
Target: resistant to acid-catalyzed hydrolysis Comparator: readily hydrolyzes under catalytic acid or base
Supports acidic process selection context
Base hydrolysis with fluoride yields distinct fluorine-containing products
Hydrolytic stability Steric hindrance Cyclodisilazane reactivity

Hydrolysis Activation Energy: Cyclodisilazane-Containing Polymer Backbone vs. Hexaphenylcyclotrisilazane Monomer

In a systematic kinetic study of silazane hydrolysis by water vapor, the apparent activation energy (Ea) for hydrolysis of hexaphenylcyclotrisilazane (the six-membered ring trimer analog, CAS 4570-25-6) was determined to be 214 kJ/mol, whereas a polymer containing cyclodisilazane units in the backbone (polymer 5) exhibited an Ea of 291.3 kJ/mol — an increase of 77.3 kJ/mol (36%) [1]. The study further demonstrated that silicone rubber compounded with the cyclodisilazane-containing polymer (Ea = 291.3 kJ/mol) showed only 0.6% thermal weight loss after aging at 350°C for 24 hours, compared to 0.96% for the hexaphenylcyclotrisilazane additive (Ea = 214 kJ/mol) under identical conditions [1].

Hydrolysis Ea
Cross-study
291.3 kJ/mol (cyclodisilazane polymer) vs 214 kJ/mol (hexaphenylcyclotrisilazane)
Higher Ea reported; supports thermal endurance screening
Silicone rubber weight loss: 0.6% vs 0.96% at 350°C/24h
Hydrolysis kinetics Activation energy Silicone rubber additive

Silicone Gum Thermal Stability: SCD (Cyclodisilazane-Containing Silicone) vs. Methyl and Phenyl Silicone Gum

A direct comparative thermogravimetric (TGA) and isothermal gravimetric analysis (IGA) study demonstrated that silicone gums containing cyclodisilazane units in the main chain (SCD) exhibit an initial weight-loss temperature 150–200°C higher than that of standard methyl silicone gum [1]. Under isothermal conditions at 350°C under nitrogen, the weight loss of SCD was 10–20 times lower than that of both methyl silicone gum and phenyl silicone gum [1]. The study attributed this enhancement exclusively to the presence of the cyclodisilazane ring in the polymer backbone, noting that the number of dimethylsiloxane repeat units between cyclodisilazane groups had negligible influence on thermal stability [1].

Silicone Gum Stability
Head-to-head
SCD onset: 150–200°C higher than methyl gum Isothermal weight loss: 10–20× lower at 350°C
Supports high-temp elastomer selection
Under N2; cyclodisilazane ring key factor
Thermogravimetric analysis Silicone elastomer High-temperature resistance

Bulk Thermal Stability: Hexaphenylcyclodisilazane vs. Alkyl-Substituted Cyclodisilazane Analogs

A comprehensive review of the cyclodisilazane literature documented that certain aryl-substituted cyclodisilazanes exhibit no appreciable decomposition even when heated to 450°C [1]. This thermal endurance is in marked contrast to alkyl-substituted cyclodisilazane analogs, which undergo thermal degradation at significantly lower temperatures (onset of decomposition typically in the range of 320–360°C) . The enhanced thermal stability of perphenyl-substituted cyclodisilazanes is attributed to electron delocalization from the phenyl rings into the Si–N ring system, which strengthens the Si–N bonds and raises the energetic barrier for ring-opening degradation pathways [1].

Thermal Window
Class-level
ΔT onset: approx. +90–130°C vs alkyl-substituted cyclodisilazanes
Perphenyl architecture may support higher-temperature applications; class-level data require verification
Stable to 450°C per review; explicit head-to-head TGA not located
Thermal decomposition Organocyclodisilazane High-temperature fluids

Cyclodisilazane-Containing Polydimethylsiloxane Thermal Stability vs. Polydimethyldiphenylsiloxane

Two cyclodisilazane-containing polydimethylsiloxane copolymers (P1 and P2) were synthesized and compared against polydimethyldiphenylsiloxane as a benchmark. TGA revealed that P1 and P2 exhibited 5% weight-loss temperatures (Td5) higher than 490°C under nitrogen, with char yields exceeding 50% [1]. Isothermal gravimetric analysis (IGA) at 450°C for 800 minutes demonstrated that P1 and P2 possessed superior thermal stability compared to polydimethyldiphenylsiloxane, with the cyclodisilazane group modifying the degradation profile and reducing the overall rate of volatile evolution [1]. The study further showed that the cyclodisilazane moiety promotes inter-molecular Si–N cross-linking during thermolysis, consuming terminal Si–OH groups and retarding the depolymerization backbiting reactions that typically degrade PDMS [1].

PDMS Copolymer
Head-to-head
Cyclodisilazane-PDMS: Td5 >490°C; char yield >50% Polydimethyldiphenylsiloxane: lower thermal stability
Reported Td5 >490°C supports polysiloxane selection above 400°C
IGA at 450°C/800 min shows reduced volatile evolution
TGA Isothermal gravimetric analysis Polysiloxane thermal degradation

Dielectric Film Mechanical Properties: Hexaphenylcyclotrisilazane Polymer vs. Methylphenylcyclotrisilazane Polymer

U.S. Patent 4,719,125 discloses that polymers derived from hexaphenylcyclotrisilazane (CAS 4570-25-6) produce films that are relatively more brittle compared to those from methylphenylcyclotrisilazane, and therefore do not yield crack-free films when deposited by the spin-on technique for integrated circuit dielectric applications [1]. In contrast, hexamethylcyclotrisilazane requires a catalyst (e.g., KOH) for polymerization, whereas hexaphenylcyclotrisilazane can be thermally polymerized without added catalyst [1]. This creates a nuanced procurement trade-off: perphenyl substitution enables catalyst-free thermal polymerization but at the cost of film brittleness, whereas mixed methyl/phenyl substitution improves film quality but alters the thermal and hydrolytic stability profile.

Film Toughness
Head-to-head
Hexaphenyl polymer: brittle, extensive cracking Methylphenyl polymer: crack-free films
All-phenyl substitution may limit spin-on dielectric use due to reported brittleness
Mixed-substituent cyclosilazanes may improve film quality
Dielectric film Spin-on coating Integrated circuit fabrication

Evidence-Backed Application Scenarios for Cyclodisilazane, Hexaphenyl- and Its Derivatives


High-Temperature Silicone Rubber Additive for Thermal Endurance Beyond 350°C

Hexaphenylcyclodisilazane and its polymeric derivatives serve as heat-resistance additives in silicone rubber formulations where prolonged exposure above 300°C is required. The hydrolysis activation energy advantage of 291.3 kJ/mol for cyclodisilazane-containing polymers (vs. 214 kJ/mol for hexaphenylcyclotrisilazane) translates into a 37.5% lower thermal weight loss after 24 hours at 350°C [1]. Furthermore, silicone gums with cyclodisilazane in the main chain exhibit an initial degradation temperature 150–200°C higher than standard methyl silicone gum and 10- to 20-fold lower isothermal weight loss [2]. This application scenario is ideal for aerospace seals, high-temperature gaskets, and thermal protection materials where methyl silicone rubber fails prematurely. Note: hexaphenylcyclodisilazane is resistant to acid hydrolysis, providing additional process robustness during compounding in acidic filler environments [3].

Precursor for Silicon Carbonitride (SiCN) Ceramics via Polymer Pyrolysis

Cyclodisilazane-containing polymers are established precursors for silicon-based ceramics, including SiCN materials synthesized by gas-phase pyrolysis at 600–1000°C [1]. The perphenyl-substituted cyclodisilazane architecture contributes to high ceramic yield: TGA shows char yields exceeding 50% under nitrogen at 800°C for cyclodisilazane-containing PDMS copolymers [2]. The thermal robustness of the cyclodisilazane ring — no appreciable decomposition at 450°C — provides a wide processing window before the onset of pyrolytic conversion [3]. This scenario is relevant for ceramic matrix composites (CMCs), high-temperature protective coatings, and non-oxide ceramic fibers where precursor stability and ceramic yield are critical procurement parameters.

High-Temperature Damping Elastomers with Cyclodisilazane-Containing Siloxane Backbones

Polydimethylsiloxane copolymers incorporating cyclodisilazane units in the backbone exhibit a combination of high thermal stability (Td5 > 490°C) and attractive damping properties, with dynamic mechanical analysis showing a maximum tan δ value as high as 1.13 [1]. The cyclodisilazane group modifies the thermal degradation pathway by promoting inter-molecular Si–N cross-linking that retards volatile evolution, enabling sustained mechanical performance at temperatures where conventional phenyl silicones fail [1]. This scenario applies to vibration-damping materials in high-temperature environments such as engine mounts, industrial machinery, and aerospace isolation systems.

Spin-On Dielectric Film Precursor — with Substitution-Dependent Film Quality Trade-off

Cyclotrisilazane polymers derived from all-phenyl precursors can be thermally polymerized without catalyst and deposited as spin-on dielectric films for integrated circuit planarization [1]. However, the patent literature explicitly documents that polymers from hexaphenylcyclotrisilazane yield brittle films prone to cracking, unsuitable for crack-free dielectric layers, whereas methylphenyl-substituted analogs produce excellent, crack-free films under identical processing conditions [1]. Procurement for semiconductor applications should therefore prioritize mixed-substituent cyclodisilazane or cyclotrisilazane derivatives rather than the all-phenyl hexaphenylcyclodisilazane itself, unless film toughness is not a requirement (e.g., sacrificial planarization layers) or the material is used as a co-monomer in a copolymer formulation that mitigates brittleness.

Application
Selection Property
Validation Focus
High-Temp Silicone Rubber Additive
Hydrolytic stability & thermal endurance
Isothermal weight loss at elevated temp; acid hydrolysis resistance during compounding
SiCN Ceramic Precursor
Ceramic yield & thermal processing window
Char yield and TGA profile under inert atmosphere
High-Temp Damping Elastomer
Thermal stability & damping performance
Td5 and DMA tan δ; isothermal endurance
Spin-On Dielectric Film
Substituent-dependent film toughness
Crack inspection after spin-coating and cure; film uniformity
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